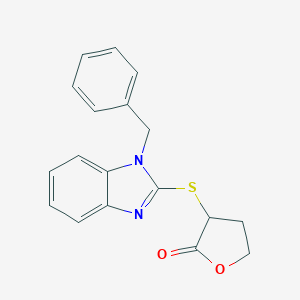
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as CTAm, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTAm is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well characterized, but studies have suggested that it may have a variety of effects on cellular processes, including the induction of apoptosis (programmed cell death) and the inhibition of cell migration and invasion. This compound has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide for lab experiments is its relatively simple synthesis method, which allows for easy production in large quantities. However, this compound is also highly reactive and can be difficult to handle, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
将来の方向性
There are many potential future directions for research on 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. One area of interest is the development of new analogs and derivatives of this compound with improved biological activity and selectivity. Additionally, further studies are needed to fully characterize the mechanism of action of this compound and to identify potential molecular targets for its activity. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of various diseases, including cancer and inflammatory disorders.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. The reaction scheme is shown below:
科学的研究の応用
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound has also been shown to possess anticancer activity, with studies suggesting that it may be effective against a variety of cancer types, including breast, lung, and colon cancer.
特性
分子式 |
C11H9ClN2OS |
|---|---|
分子量 |
252.72 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
InChIキー |
FLITWEQVHZUSRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]phenyl}acetamide](/img/structure/B270122.png)


![2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B270126.png)
![N-(2-methylphenyl)-2-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetamide](/img/structure/B270128.png)


![1-(4-Bromophenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270135.png)
![1-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270136.png)
![1-(4-Phenoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270137.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B270140.png)
![N-[4-({[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270141.png)
![N-(4-fluorophenyl)-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270146.png)
